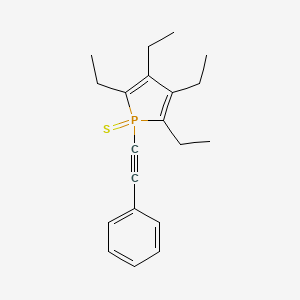
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione is a chemical compound with the molecular formula C20H25PS It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of a phosphole precursor with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the compound into phosphole derivatives with different oxidation states.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives.
科学研究应用
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism by which 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-oxide
- 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-sulfide
Uniqueness
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and physical properties compared to its oxide and sulfide counterparts. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.
属性
CAS 编号 |
918531-30-3 |
|---|---|
分子式 |
C20H25PS |
分子量 |
328.5 g/mol |
IUPAC 名称 |
2,3,4,5-tetraethyl-1-(2-phenylethynyl)-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C20H25PS/c1-5-17-18(6-2)20(8-4)21(22,19(17)7-3)15-14-16-12-10-9-11-13-16/h9-13H,5-8H2,1-4H3 |
InChI 键 |
PVNAGEDHMNVWET-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(P(=S)(C(=C1CC)CC)C#CC2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

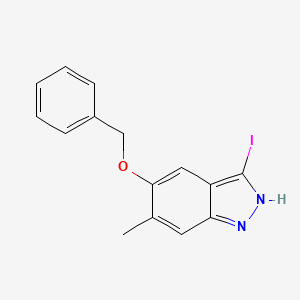
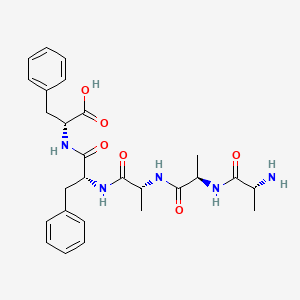
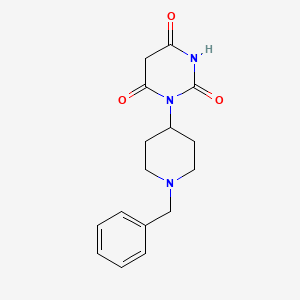
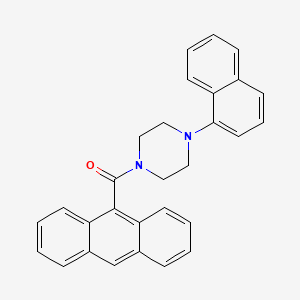
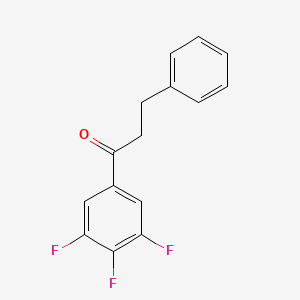
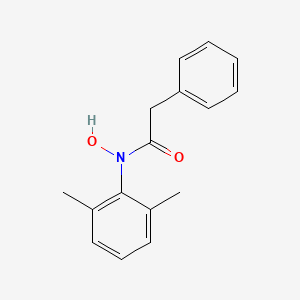
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
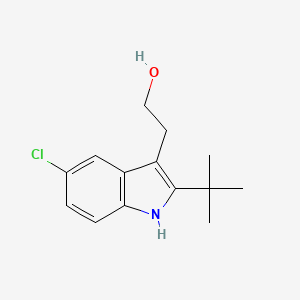
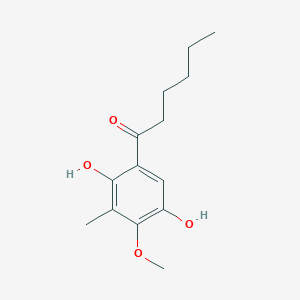
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
